6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
CAS No.: 1170377-12-4
Cat. No.: VC15911984
Molecular Formula: C10H10Cl3N3
Molecular Weight: 278.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170377-12-4 |
|---|---|
| Molecular Formula | C10H10Cl3N3 |
| Molecular Weight | 278.6 g/mol |
| IUPAC Name | (6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
| Standard InChI Key | ZTJGEOBGOQBLAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The quinoline backbone of 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride is characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Key structural features include:
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Chlorine substituents at positions 6 and 7, which enhance electron-withdrawing effects and influence reactivity.
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A methyl group at position 2, contributing to steric and electronic modulation.
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A hydrazino group (-NH-NH) at position 4, which serves as a nucleophilic site for further functionalization .
The hydrochloride salt form improves solubility in polar solvents, making the compound suitable for aqueous reaction conditions .
Synthetic Pathways
While detailed synthetic protocols are proprietary, plausible routes involve:
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Quinoline Core Formation: Starting from aniline derivatives, cyclization via the Skraup or Doebner-Miller reaction generates the quinoline scaffold.
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Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at positions 6 and 7 using chlorinating agents like Cl or SOCl.
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Methylation: A Friedel-Crafts alkylation or direct alkylation introduces the methyl group at position 2.
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Hydrazine Incorporation: Nucleophilic substitution or condensation reactions attach the hydrazino group at position 4, followed by salt formation with HCl .
Reaction conditions (temperature, catalysts) and purification methods (recrystallization, chromatography) critically influence yield and purity .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.6 g/mol | |
| Appearance | Yellow to light brown crystals | |
| Assay | 95–99% | |
| Solubility | Soluble in polar solvents |
The compound’s melting point and exact solubility profile remain unreported, but its hydrochloride salt form suggests moderate water solubility . Stability data indicate that it should be stored in a dry, cool environment to prevent decomposition .
Spectroscopic Characterization
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NMR: Peaks corresponding to aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and hydrazino NH signals (δ 4.0–5.0 ppm).
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IR Spectroscopy: Stretching vibrations for N-H (3300 cm), C-Cl (750 cm), and aromatic C=C (1600 cm) .
Applications in Research
Pharmaceutical Intermediate
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride serves as a precursor in synthesizing dihydroquinolinones, a class of compounds with demonstrated bioactivity . For example:
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Antimicrobial Agents: Structural analogs inhibit bacterial DNA gyrase .
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Anticancer Candidates: Quinoline derivatives exhibit cytotoxicity against tumor cell lines by intercalating DNA .
Chemical Synthesis
The hydrazino group undergoes condensation reactions with ketones or aldehydes to form hydrazones, which are valuable in coordination chemistry and catalyst design .
Comparative Analysis with Related Compounds
| Compound | CAS Number | Key Differences |
|---|---|---|
| 6-Chloro-2-hydrazino-4-methylquinoline | 21703-54-8 | Fewer chlorine atoms (position 6 only) |
| Icomethasone 21-Mesylate | 352315-75-4 | Steroidal structure, unrelated applications |
The additional chlorine at position 7 in 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride enhances its electrophilicity compared to monosubstituted analogs .
| Supplier | Purity | Minimum Order | Price Range (USD/g) |
|---|---|---|---|
| Chemlyte Solutions | 99% | 100 g | 50–100 |
| BOC Sciences | 95% | 10 g | 80–120 |
Custom synthesis options are available for bulk quantities (>1 kg) .
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